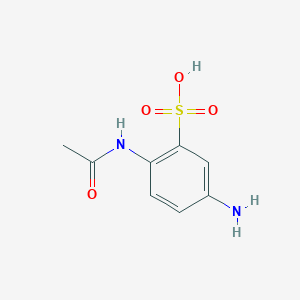

2-Acetamido-5-aminobenzenesulfonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-5-aminobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSAIYNUUSUYAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)N)S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80220027 | |

| Record name | 2-Acetamido-5-aminobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6973-05-3 | |

| Record name | 2-Acetamido-5-aminobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetamido-5-aminobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC36987 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamido-5-aminobenzenesulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80220027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-5-aminobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDO-5-AMINOBENZENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7KG8JB4AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Acetamido 5 Aminobenzenesulfonic Acid

Classical and Established Synthetic Routes

Traditional methods for the synthesis of 2-Acetamido-5-aminobenzenesulfonic acid have been well-established, primarily involving the transformation of substituted benzene (B151609) precursors through a series of fundamental organic reactions.

Reduction of Nitro-Substituted Benzenesulfonic Acid Precursors (e.g., 2-Acetamido-5-nitrobenzenesulfonic acid hydrogenation)

A cornerstone of the classical synthesis is the reduction of a nitro group to an amino group. The direct precursor, 2-Acetamido-5-nitrobenzenesulfonic acid, is typically subjected to reduction to yield the final product. Various reducing agents have been historically employed, though catalytic hydrogenation has emerged as a preferred method due to its efficiency and cleaner reaction profile.

| Catalyst | Catalyst Loading (wt%) | Pressure (bar H₂) | Temperature (°C) | Conversion (%) |

|---|---|---|---|---|

| 5% Pd/C | 2 | 10 | 80 | 100 |

| 5% Pd/C | 4 | 10 | 80 | 100 |

| 5% Pd/C | 8 | 10 | 80 | 100 |

Acetylation Strategies for Amino-Substituted Benzenesulfonic Acids

Another classical route involves the acetylation of an amino group. In this approach, a precursor such as 2,5-diaminobenzenesulfonic acid can be selectively acetylated to introduce the acetamido group. Acetic anhydride (B1165640) is a commonly used acetylating agent for this transformation. The reaction conditions can be manipulated to favor mono-acetylation at the desired position. The reaction is often carried out in a suitable solvent, and the pH is controlled to influence the reactivity of the different amino groups.

The following table outlines various conditions for the acetylation of aminosulfonic acids, providing insight into the parameters that can be optimized for the synthesis of this compound.

| Aminosulfonic Acid | Acetylating Agent | Solvent/Conditions | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Acetic Anhydride (75 v/v %) / Acetic Acid (25 v/v %) | p-toluenesulfonic acid catalyst | 120 | High (degree of acetylation 5.25) |

| 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide | Acetic Anhydride (90 v/v %) / Acetic Acid (10 v/v %) | p-toluenesulfonic acid catalyst | 120 | High (degree of acetylation 5.41) |

Sulfonation and Nitration Sequences in Precursor Synthesis

The synthesis of the key precursor, 2-Acetamido-5-nitrobenzenesulfonic acid, itself involves a sequence of electrophilic aromatic substitution reactions. A common starting material is acetanilide (B955), which is first nitrated and then sulfonated, or vice-versa. The order of these reactions is crucial as the directing effects of the substituents (acetamido, nitro, and sulfonic acid groups) determine the final substitution pattern.

The acetamido group is an ortho-, para-director and an activating group. To achieve the desired 2-acetamido-5-nitro substitution pattern, acetanilide is typically nitrated first, yielding a mixture of ortho- and para-nitroacetanilide, with the para-isomer being the major product. magritek.com Subsequent sulfonation of p-nitroacetanilide introduces the sulfonic acid group at the position ortho to the activating acetamido group and meta to the deactivating nitro group, leading to the formation of 2-Acetamido-5-nitrobenzenesulfonic acid. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. magritek.com

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methodologies. These modern approaches aim to reduce waste, improve safety, and enhance scalability.

Catalytic Hydrogenation Techniques (e.g., Palladium-on-Carbon Catalysis)

Catalytic hydrogenation has become the method of choice for the reduction of nitro compounds due to its high efficiency and the generation of water as the only byproduct. Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this transformation. helgroup.com The catalyst's high surface area and activity allow for the reaction to proceed under relatively mild conditions of temperature and pressure. The use of a heterogeneous catalyst also simplifies product purification, as the catalyst can be easily removed by filtration and potentially reused. The reaction rate can be influenced by factors such as catalyst loading, hydrogen pressure, temperature, and the choice of solvent. helgroup.com

Continuous Flow Reactor Systems for Scalability and Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of this compound, particularly for the hydrogenation step. Flow reactors, such as packed-bed reactors, provide excellent heat and mass transfer, leading to better control over reaction parameters and improved safety, especially when handling hydrogen gas. almacgroup.com The small reactor volume at any given time minimizes the risk associated with hazardous reactions. Furthermore, continuous flow systems are readily scalable by extending the operation time, and they allow for the integration of in-line monitoring and purification steps, leading to a more streamlined and efficient manufacturing process.

The table below presents data from a study on the continuous flow hydrogenation of p-nitrobenzoic acid, a model substrate, demonstrating the influence of flow rate on conversion. qub.ac.uk

| Flow Rate (mL/min) | Pressure (bar H₂) | Temperature (°C) | Conversion (%) |

|---|---|---|---|

| 0.5 | 10 | 80 | 100 |

| 1.0 | 10 | 80 | 100 |

| 2.0 | 10 | 80 | 85 |

| 3.0 | 10 | 80 | 42 |

| 5.0 | 10 | 80 | 22 |

Another study on continuous-flow hydrogenation of nitrobenzene (B124822) in a micro-packed-bed reactor (MPBR) with a Pd@SBA-15 catalyst highlights the effect of temperature on yield. mdpi.com

| Temperature (°C) | Pressure (MPa H₂) | Flow Rate (mL/min) | Yield (%) |

|---|---|---|---|

| 40 | 1.0 | 0.5 | 85 |

| 50 | 1.0 | 0.5 | 96 |

| 60 | 1.0 | 0.5 | 99 |

| 70 | 1.0 | 0.5 | 99 |

Principles of Atom Economy and Waste Minimization in Production

The synthesis of this compound, a key intermediate in the dye industry, is increasingly being evaluated through the lens of green chemistry. draycolor.comresearchgate.net Central to this evaluation are the principles of atom economy and waste minimization, which aim to maximize the incorporation of reactant atoms into the final product and reduce the generation of hazardous byproducts. acs.orgwordpress.com

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org The ideal atom economy is 100%, signifying that all atoms from the reactants have been converted into the final product with no waste generated. wikipedia.orgrsc.org In multi-step syntheses, such as those for dye intermediates, achieving a high atom economy is a significant challenge. wordpress.com Each step in the synthesis presents an opportunity for atom loss in the form of byproducts. For instance, substitution and elimination reactions inherently have lower atom economies compared to addition and rearrangement reactions. scranton.edu

The formula for calculating atom economy is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Strategies to improve atom economy in the production of this compound focus on designing synthetic routes that minimize the formation of coproducts. draycolor.com This can involve the use of catalytic reactions, which are often more selective and can proceed under milder conditions, thereby reducing side reactions. researchgate.netyoutube.com

Waste Minimization: The principle of waste prevention is a cornerstone of green chemistry, emphasizing that it is better to prevent waste than to treat or clean it up after it has been created. acs.org In the context of this compound synthesis, waste can be generated from several sources, including unreacted starting materials, unwanted side products, and spent solvents or catalysts.

Key strategies for waste minimization include:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time can significantly improve the yield of the desired product and reduce the formation of byproducts. draycolor.com

Solvent Selection and Recycling: The choice of solvent can have a substantial impact on the environmental footprint of a process. draycolor.com Utilizing safer, recyclable, or even solvent-free reaction conditions is a primary goal. researchgate.net

Catalyst Use: Employing catalysts can reduce the need for stoichiometric reagents that often end up as waste. researchgate.net The development of reusable and highly selective catalysts is an active area of research.

Process intensification: Implementing continuous flow reactors and other advanced manufacturing technologies can lead to more efficient processes with less waste.

By integrating the principles of atom economy and waste minimization, the chemical industry can move towards more sustainable and environmentally responsible methods for producing essential compounds like this compound. draycolor.comtheasengineers.com

Mechanistic Insights into Key Synthetic Transformations

The synthesis of this compound typically involves a series of fundamental organic reactions, including electrophilic aromatic substitution and reduction. A common synthetic route starts with the sulfonation of an aniline (B41778) derivative, followed by acetylation and then reduction of a nitro group to an amine.

Sulfonation: The introduction of the sulfonic acid group (-SO₃H) onto the aromatic ring is a crucial step. This is typically achieved through an electrophilic aromatic substitution reaction using a sulfonating agent such as fuming sulfuric acid (oleum) or chlorosulfonic acid. google.comchemithon.com The reaction mechanism involves the generation of the electrophile, sulfur trioxide (SO₃), which then attacks the electron-rich aromatic ring. The position of sulfonation is directed by the existing substituents on the ring.

Nitration and Reduction: In many synthetic pathways for aromatic amines, a nitration step is followed by a reduction. theasengineers.com Nitration, another example of electrophilic aromatic substitution, introduces a nitro group (-NO₂) onto the ring. This nitro group is then reduced to a primary amine (-NH₂) using various reducing agents.

Acetylation: The acetylation of an amino group is a common strategy to protect it during subsequent reactions or to modify the properties of the final molecule. This is typically carried out using acetic anhydride or acetyl chloride. The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acetylating agent.

Diazotization and Coupling: While not always a direct step in the synthesis of this compound itself, this compound is a valuable precursor for azo dyes. unb.cacuhk.edu.hk The primary amino group can be converted into a diazonium salt (-N₂⁺) through a reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. unb.canih.gov This diazonium salt can then undergo an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or another aniline derivative, to form an azo compound (Ar-N=N-Ar'), which is the basic structure of azo dyes. cuhk.edu.hkresearchgate.net

Understanding the mechanisms of these key transformations is essential for optimizing reaction conditions, controlling product selectivity, and minimizing the formation of unwanted byproducts. nih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

The efficient synthesis of this compound hinges on the careful control and optimization of various reaction parameters. researchgate.net Maximizing the yield and purity of the final product while minimizing costs and environmental impact is the primary goal.

Temperature and pressure are critical parameters that significantly influence reaction rates, selectivity, and the stability of reactants and products. berghof-instruments.comchemscene.com

Temperature: Many of the reactions involved in the synthesis, such as sulfonation and nitration, are exothermic. chemithon.com Proper temperature control is crucial to prevent runaway reactions and the formation of undesirable byproducts. researchgate.net For instance, sulfonation reactions often require careful temperature management to control the degree and position of sulfonation. nih.gov Cooling is frequently necessary to maintain the desired reaction temperature. Conversely, some reaction steps may require heating to achieve a sufficient reaction rate. google.com

Pressure: While many of the reactions in the synthesis of this compound are conducted at atmospheric pressure, pressure control can be important in specific contexts. For example, if gaseous reactants or byproducts are involved, controlling the pressure can influence reaction equilibrium and rate. In some modern synthesis techniques, such as microwave-assisted synthesis, both temperature and pressure are carefully monitored and controlled to accelerate reactions. berghof-instruments.com

The interplay between temperature and time is also a key consideration. Prolonged reaction times, even at optimal temperatures, can sometimes lead to product degradation or the formation of impurities. researchgate.net

The choice of solvent is a critical factor that can affect reaction rates, selectivity, and the ease of product isolation. draycolor.com In the synthesis of this compound, solvents may be used to dissolve reactants, facilitate heat transfer, and control reaction viscosity.

Solvent Properties: The ideal solvent should be inert under the reaction conditions, have a suitable boiling point, and be able to dissolve the reactants while allowing for the easy precipitation of the product. Polarity is a key consideration, as it can influence the solubility of reactants and the stabilization of transition states.

Green Solvents: In line with the principles of green chemistry, there is a growing emphasis on using environmentally benign solvents. researchgate.net This includes water, supercritical fluids, and ionic liquids, which can offer advantages in terms of reduced toxicity and easier recovery.

The following table provides examples of solvents that might be considered in the synthesis of related aminobenzenesulfonic acid derivatives, highlighting their properties and potential applications.

Precise control over the stoichiometry of reagents is fundamental to maximizing product yield and minimizing waste. draycolor.com In the synthesis of this compound, the molar ratios of reactants must be carefully calculated and controlled.

Stoichiometric Ratios: Using the correct stoichiometric ratios ensures that the limiting reactant is fully consumed, maximizing the theoretical yield. However, in some cases, a slight excess of one reagent may be used to drive the reaction to completion. For example, in sulfonation reactions, the molar ratio of the sulfonating agent to the organic substrate is a critical parameter that influences the quality of the product. chemithon.com

Addition Protocols: The order and rate of reagent addition can have a significant impact on the outcome of a reaction. For instance, in reactions that are highly exothermic, slow, dropwise addition of a reagent may be necessary to control the temperature. google.compbworks.com In the preparation of diazonium salts, the addition of the sodium nitrite solution is typically done slowly at low temperatures to prevent the decomposition of the unstable diazonium salt. cuhk.edu.hk

The following table outlines hypothetical stoichiometric considerations for a key reaction step in the synthesis of an aminobenzenesulfonic acid derivative.

Advanced Purification Techniques for Product Isolation

The isolation and purification of this compound are critical steps to ensure the final product meets the required quality standards for its use in applications such as dye synthesis. alfa-chemistry.com Several advanced techniques can be employed to achieve high purity.

Crystallization: Crystallization is a powerful and widely used technique for purifying solid organic compounds. nih.gov The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective crystallization. rsc.orgresearchgate.net

Chromatography: Chromatographic techniques are highly effective for separating complex mixtures and purifying compounds. alfa-chemistry.comcolumn-chromatography.com For the purification of dye intermediates, methods such as column chromatography and high-performance liquid chromatography (HPLC) can be employed. tosohbioscience.com In column chromatography, the crude product is passed through a stationary phase (e.g., silica (B1680970) gel or alumina) with a mobile phase (a solvent or mixture of solvents). Different components of the mixture travel through the column at different rates, allowing for their separation. column-chromatography.com Dye affinity chromatography is a specialized technique that utilizes the affinity of dyes for the binding sites on certain molecules to achieve separation. nih.govwikipedia.org

Filtration and Washing: After crystallization or precipitation, the solid product is typically collected by filtration. google.com The filter cake is then washed with a suitable solvent to remove any remaining impurities. The choice of wash solvent is important; it should dissolve the impurities but not the desired product.

The selection of the most appropriate purification technique depends on the nature of the impurities, the desired level of purity, and the scale of the production. A combination of these techniques may be necessary to achieve the required product quality. tosohbioscience.com

Recrystallization from Aqueous and Organic Solvents

Detailed research findings specifying suitable aqueous or organic solvents, along with the precise conditions for the recrystallization of this compound, could not be located in the reviewed sources. Recrystallization is a standard technique for purifying solid compounds, where a suitable solvent is chosen to dissolve the compound at an elevated temperature, and upon cooling, the compound crystallizes out, leaving impurities behind in the solution. The selection of an appropriate solvent system is critical and is typically determined empirically based on the solubility characteristics of the compound . Without experimental data, any suggestion of a specific solvent would be speculative.

Table 1: Recrystallization Data for this compound

| Parameter | Finding |

| Aqueous Solvents | No specific data available. |

| Organic Solvents | No specific data available. |

| Optimal Temperature Range | No specific data available. |

| Yield and Purity | No specific data available. |

Chromatographic Separation Methods (e.g., HPLC Purification of Crude Products)

Similarly, specific methods for the chromatographic separation, including High-Performance Liquid Chromatography (HPLC) for the purification of crude this compound, are not detailed in the available literature. While HPLC is a powerful tool for both analytical and preparative separations of organic compounds, the development of a specific method requires the optimization of several parameters. These include the choice of the stationary phase (the column), the mobile phase (the solvent or solvent mixture), the flow rate, and the detection method. For aminobenzenesulfonic acid derivatives, reverse-phase HPLC is often employed, but the exact conditions are highly dependent on the specific structure of the molecule. Without dedicated studies on this compound, a validated HPLC purification protocol cannot be provided.

Table 2: HPLC Purification Parameters for this compound

| Parameter | Finding |

| Stationary Phase (Column) | No specific data available. |

| Mobile Phase Composition | No specific data available. |

| Flow Rate | No specific data available. |

| Detection Wavelength | No specific data available. |

| Purity of Isolated Product | No specific data available. |

Further experimental research is necessary to establish and optimize these crucial purification methodologies for this compound.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Aromatic Amino Group

The primary aromatic amine is the most reactive site for many synthetic transformations, serving as a nucleophile and as a precursor to the highly versatile diazonium salts.

The conversion of the primary aromatic amino group of 2-acetamido-5-aminobenzenesulfonic acid into a diazonium salt is a cornerstone of its derivatization chemistry. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). masterorganicchemistry.comorganic-chemistry.org The reaction is performed at low temperatures, usually between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be explosive if isolated and is prone to decomposition at higher temperatures. researchgate.net

The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. masterorganicchemistry.com The amino group then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium ion is formed. masterorganicchemistry.com This diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), making it a valuable intermediate for introducing a wide variety of substituents onto the aromatic ring through substitution reactions. masterorganicchemistry.comchemguide.co.uk

| Parameter | Condition/Reagent | Purpose |

| Amine Source | This compound | The starting material containing the primary aromatic amine. |

| Nitrite Source | Sodium Nitrite (NaNO₂) | Reacts with acid to form nitrous acid in situ. organic-chemistry.org |

| Acid | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | Catalyzes the formation of the nitrosonium ion and maintains a low pH. masterorganicchemistry.comorganic-chemistry.org |

| Temperature | 0–5 °C (Ice Bath) | Prevents the decomposition of the unstable diazonium salt. researchgate.net |

| Solvent | Water | Dissolves the reactants and facilitates the ionic reaction. |

This table summarizes the typical conditions for the diazotization of this compound.

The diazonium salt derived from this compound is a weak electrophile that can react with activated, electron-rich aromatic compounds in electrophilic aromatic substitution reactions. libretexts.org This process, known as azo coupling, is fundamental to the synthesis of azo dyes, which are a large class of intensely colored compounds. libretexts.orgunb.ca

The coupling partner must contain a strong electron-donating group, such as a hydroxyl (-OH) or an amino (-NH₂) group.

Coupling with Phenols: The reaction with phenols and naphthols is typically carried out in a mildly alkaline solution (pH 8-10). libretexts.org The basic conditions deprotonate the hydroxyl group to form a phenoxide ion, which is a much more powerful activating group and readily couples with the diazonium ion. chemguide.co.uklibretexts.org

Coupling with Aromatic Amines: Coupling with aromatic amines like aniline (B41778) or its derivatives occurs under weakly acidic conditions (pH 4-5). These conditions prevent the deactivation of the diazonium salt while ensuring the amine partner remains sufficiently nucleophilic.

The result of the coupling reaction is an azo compound, characterized by the -N=N- bridge linking the two aromatic rings. chemguide.co.uk The extensive conjugation in these molecules is responsible for their strong absorption of visible light and, consequently, their vibrant colors. libretexts.org

| Coupling Partner | Typical Reaction pH | Activating Group | Product Class |

| Phenol (B47542) | Alkaline (8-10) | -O⁻ (phenoxide) | Hydroxyazo Compound |

| 2-Naphthol | Alkaline (8-10) | -O⁻ (naphthoxide) | Naphthol Azo Dye |

| Aniline | Weakly Acidic (4-5) | -NH₂ | Aminoazo Compound |

| N,N-Dimethylaniline | Weakly Acidic (4-5) | -N(CH₃)₂ | Aminoazo Compound |

This table illustrates common electron-rich coupling partners for the diazonium salt of this compound and the conditions used.

The nucleophilic character of the primary amino group allows for direct N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), to form secondary or tertiary amines. The reaction proceeds via nucleophilic substitution, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide. Such reactions can sometimes lead to mixtures of mono- and poly-alkylated products.

N-Acylation: This is the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. researchgate.net For instance, reacting this compound with acetyl chloride would yield a di-acetylated derivative. N-acylation is often used to protect the amino group or to introduce specific functionalities into the molecule. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Functional Group Formed |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Secondary Amine |

| N-Alkylation | Benzyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | Secondary Amine |

| N-Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Amide |

This table provides examples of reagents used for the N-alkylation and N-acylation of the amino group.

The primary aromatic amino group readily undergoes condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.govekb.eg The reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, often catalyzed by acid or heat. ekb.eg The resulting Schiff base contains a carbon-nitrogen double bond (azomethine group, -C=N-). This reaction is reversible and can be influenced by the pH of the medium. The formation of Schiff bases is a versatile method for creating new C-N bonds and synthesizing ligands for metal complexes. ekb.eg

| Carbonyl Compound | Example | Product Type |

| Aromatic Aldehyde | Benzaldehyde | N-Benzylidene Schiff Base |

| Aliphatic Aldehyde | Acetaldehyde | N-Ethylidene Schiff Base |

| Aromatic Ketone | Acetophenone | N-(1-Phenylethylidene) Schiff Base |

| Aliphatic Ketone | Acetone | N-Isopropylidene Schiff Base |

This table lists various carbonyl compounds that can react with this compound to form Schiff bases.

Reactivity of the Acetamido Functional Group

The acetamido group (-NHCOCH₃) is considerably less reactive than the primary amino group. Its primary role in derivatization strategies is often as a protecting group for the amine, which can be removed when desired.

The amide linkage of the acetamido group can be cleaved through hydrolysis to regenerate the primary amino group. This reaction effectively reverses the N-acylation process and is a key step when the acetamido group is used as a protecting group to prevent the amine from reacting during other synthetic transformations. Hydrolysis can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous HCl or H₂SO₄) and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to the cleavage of the C-N bond and the formation of the corresponding amine and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): This process involves heating the amide with a strong base, such as aqueous sodium hydroxide (B78521) (NaOH). The hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate collapses to form a carboxylate salt (sodium acetate) and the primary amine. This process is generally irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.

| Hydrolysis Type | Reagents | Conditions | Products |

| Acid-Catalyzed | Strong Acid (e.g., HCl, H₂SO₄), Water | Heat | 2,5-Diaminobenzenesulfonic acid, Acetic Acid |

| Base-Catalyzed | Strong Base (e.g., NaOH), Water | Heat | 2,5-Diaminobenzenesulfonic acid, Sodium Acetate (B1210297) |

This table summarizes the conditions and products for the hydrolysis of the acetamido group.

N-Substitution and Modification Reactions

The structure of this compound contains two distinct nitrogen-based functional groups: a primary aromatic amine (-NH₂) and an acetamido group (-NHCOCH₃). Each presents unique opportunities for substitution and modification.

The primary amino group at the C5 position is a key site for nucleophilic reactions. It can readily undergo N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form secondary amines and amides, respectively. For instance, N-alkylation of similar azidobenzenesulfonamides has been demonstrated, suggesting this pathway is viable. nih.govnih.gov Such reactions allow for the introduction of a wide variety of substituents, significantly altering the molecule's physical and chemical properties.

The acetamido group at the C2 position is considerably less nucleophilic than the primary amine due to the electron-withdrawing effect of the adjacent carbonyl group. brainly.combrainly.com While direct N-alkylation on this nitrogen is difficult, the group can be modified through hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved to yield the corresponding 2,5-diaminobenzenesulfonic acid. patsnap.comresearchgate.net This reaction effectively removes the acetyl protecting group, exposing a second primary amine for further derivatization.

Reactivity of the Sulfonic Acid Group

The sulfonic acid (-SO₃H) moiety is a dominant feature of the molecule, defining its acidic character and providing a handle for several types of chemical transformations.

Salt Formation and pH Dependence

As a molecule containing both a strongly acidic sulfonic acid group and a basic amino group, this compound exists predominantly as a zwitterion or inner salt in its solid state and in neutral aqueous solutions. brainly.comwikipedia.org The proton from the sulfonic acid group is transferred to the lone pair of the amino group, resulting in a structure with a sulfonate anion (-SO₃⁻) and an anilinium cation (-NH₃⁺). This zwitterionic nature explains the compound's high melting point and its solubility characteristics.

The net charge of the molecule is highly dependent on the pH of the environment.

In strongly acidic solutions, the amino group is protonated (-NH₃⁺) while the sulfonic acid group remains protonated (-SO₃H), leading to a net positive charge.

In neutral solutions, the zwitterionic form (-NH₃⁺ and -SO₃⁻) predominates, resulting in a net neutral charge.

In strongly basic solutions, the anilinium ion is deprotonated to the free amino group (-NH₂) while the sulfonate group remains (-SO₃⁻), giving the molecule a net negative charge.

Esterification and Amidation of the Sulfonic Acid Moiety

The sulfonic acid group can be converted into its corresponding esters and amides, which are important derivatives in organic synthesis.

Esterification : The formation of sulfonate esters from sulfonic acids can be achieved through several methods. A common laboratory approach involves first converting the sulfonic acid to a more reactive sulfonyl chloride (e.g., using thionyl chloride), which is then reacted with an alcohol. wikipedia.org Direct esterification methods are also available, such as reacting the sulfonic acid with orthoformates (e.g., trimethyl orthoformate for the methyl ester) or with esters of phosphoric acid. tandfonline.comgoogle.commdma.ch These reactions yield sulfonic acid esters (R-SO₂-OR'), which are valuable as alkylating agents. google.com

Amidation : The synthesis of sulfonamides from sulfonic acids typically proceeds via a sulfonyl chloride intermediate, which readily reacts with primary or secondary amines. wikipedia.org Direct methods that avoid the isolation of the sulfonyl chloride are also being developed. For example, sulfonic acids or their salts can be coupled directly with amines using reagents like triphenylphosphine (B44618) ditriflate or under microwave irradiation, offering a more streamlined synthesis. nih.govresearchgate.netorganic-chemistry.org

| Transformation | Reagents | Product |

| Esterification | 1. Thionyl Chloride (SOCl₂) 2. Alcohol (R'OH) | Sulfonate Ester (RSO₂OR') |

| Esterification | Trialkyl Orthoformate (e.g., HC(OCH₃)₃) | Sulfonate Ester (RSO₂OCH₃) |

| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'₂NH) | Sulfonamide (RSO₂NR'₂) |

| Amidation | Triphenylphosphine ditriflate + Amine | Sulfonamide (RSO₂NR'₂) |

Desulfonation Mechanisms and Conditions

Desulfonation is a characteristic reaction of aryl sulfonic acids, involving the removal of the -SO₃H group from the aromatic ring. It is essentially the reverse of electrophilic aromatic sulfonation. wikipedia.orgyoutube.com The reaction is typically promoted by heating the sulfonic acid in the presence of a dilute aqueous mineral acid, such as sulfuric or hydrochloric acid. numberanalytics.com

The mechanism proceeds through an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile.

Protonation : The aromatic ring is protonated, typically at the carbon atom bearing the sulfonic acid group (ipso-attack), to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Loss of Sulfur Trioxide : To restore aromaticity, the intermediate loses sulfur trioxide (SO₃), which is a good leaving group.

Formation of Product : The desulfonated aromatic ring is formed, and the liberated SO₃ reacts with water in the medium to form sulfuric acid.

The reaction is driven to completion by the conditions; high temperatures and the presence of water favor the reverse (desulfonation) reaction over the forward (sulfonation) reaction. researchgate.net

| Condition | Role in Desulfonation |

| High Temperature | Provides the necessary activation energy for the C-S bond cleavage. |

| Dilute Acid (e.g., H₂SO₄) | Provides the proton (H⁺) electrophile required to initiate the reaction. |

| Water | Acts as a proton shuttle and reacts with the eliminated SO₃, shifting the equilibrium toward the desulfonated product. |

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Further substitution on the benzene (B151609) ring of this compound is governed by the directing effects of the three existing substituents.

Electrophilic Aromatic Substitution (EAS) : In EAS reactions, the incoming electrophile is directed to specific positions on the ring based on the electronic properties of the substituents already present. chemistry.coach

-NHCOCH₃ (Acetamido group at C2) : An activating, ortho-, para- directing group. brainly.comstackexchange.com

-NH₂ (Amino group at C5) : A strongly activating, ortho-, para- directing group. msu.edu

-SO₃H (Sulfonic acid group at C1) : A deactivating, meta- directing group.

When multiple substituents are present, the most powerfully activating group generally controls the position of substitution. stackexchange.commasterorganicchemistry.com In this molecule, both the amino and acetamido groups are activating, while the sulfonic acid group is deactivating. The amino group is a stronger activator than the acetamido group. chegg.com Therefore, the directing influence of the amino group at C5 will dominate. The positions ortho to the amino group are C4 and C6. Consequently, electrophilic substitution is predicted to occur primarily at these two positions.

| Substituent | Position | Electronic Effect | Directing Influence |

| -SO₃H | C1 | Deactivating | meta- (to C3, C5) |

| -NHCOCH₃ | C2 | Activating | ortho-, para- (to C1, C3, C5) |

| -NH₂ | C5 | Strongly Activating | ortho-, para- (to C2, C4, C6) |

| Overall Prediction | Strongly Activated | C4 and C6 |

Nucleophilic Aromatic Substitution (NAS) : This type of reaction requires an electron-poor aromatic ring, typically achieved by the presence of strong electron-withdrawing groups, and a good leaving group. The benzene ring in this compound is rendered electron-rich by two powerful electron-donating groups (-NH₂ and -NHCOCH₃). Therefore, the molecule is highly deactivated towards nucleophilic attack and is not expected to undergo nucleophilic aromatic substitution under normal conditions.

Redox Chemistry of this compound

The redox chemistry of the molecule is primarily centered on the primary amino group, which is susceptible to oxidation. The acetamido and sulfonic acid groups are generally stable under mild oxidizing or reducing conditions.

Oxidation of aromatic amines can lead to a variety of products, including colored dimeric and polymeric species. For example, the enzymatic oxidation of aminobenzenesulfonic acids can lead to the formation of sulfonated azobenzene (B91143) compounds through oxidative coupling. unisi.it Similarly, chemical oxidation could potentially dimerize this compound at the amino group to form an azo derivative. Harsh oxidizing agents may lead to degradation of the ring or formation of complex polymeric materials similar to polyaniline.

Reduction reactions are less common for this substrate. While nitro groups are readily reduced to amines, the existing amino and acetamido groups are already in reduced states. msu.edu Significant reduction of the sulfonic acid group or the aromatic ring would require very harsh conditions, such as high-pressure catalytic hydrogenation, which are not typically selective.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 2-Acetamido-5-aminobenzenesulfonic acid, the ¹H NMR spectrum is expected to show signals corresponding to both the aromatic and aliphatic protons.

The aromatic region of the spectrum is influenced by the substitution pattern on the benzene (B151609) ring. The three aromatic protons (H-3, H-4, and H-6) are chemically distinct and are expected to resonate in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nature of the sulfonyl and acetamido groups. oregonstate.eduorganicchemistrydata.org The exact chemical shifts and coupling patterns depend on the electronic effects of the substituents. The amino group (-NH₂) is electron-donating, while the acetamido (-NHCOCH₃) and sulfonic acid (-SO₃H) groups are electron-withdrawing, leading to a complex pattern of shielding and deshielding effects on the adjacent protons. libretexts.org

The aliphatic portion of the molecule contains a methyl group from the acetamido function. This group is expected to produce a sharp singlet in the upfield region of the spectrum, typically around 2.0-2.5 ppm. oregonstate.edu The protons of the amine (-NH₂) and amide (-NH-) groups are exchangeable and may appear as broad signals over a wide chemical shift range, or they may not be observed depending on the solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (H-3, H-4, H-6) | ~7.0 - 8.5 | d, dd | Chemical shifts are influenced by the electronic nature of the substituents. Splitting patterns (d = doublet, dd = doublet of doublets) arise from coupling to adjacent aromatic protons. |

| Methyl Protons (-CH₃) | ~2.0 - 2.5 | s | Appears as a singlet (s) as there are no adjacent protons to couple with. |

| Amide Proton (-NH) | Variable (Broad) | s (broad) | Position is solvent and concentration dependent; may exchange with D₂O. |

| Amine Protons (-NH₂) | Variable (Broad) | s (broad) | Position is solvent and concentration dependent; may exchange with D₂O. |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal.

The spectrum is expected to show eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon of the acetamido group, and one for the methyl carbon. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Aromatic Carbons (C1-C6): These carbons typically resonate in the range of 110-150 ppm. libretexts.orgmdpi.com The carbons directly attached to the electron-withdrawing sulfonic acid (C-1) and acetamido (C-2) groups, as well as the electron-donating amino group (C-5), will have their chemical shifts significantly affected.

Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is highly deshielded and is expected to appear far downfield, typically in the range of 165-175 ppm. libretexts.org

Methyl Carbon (-CH₃): The aliphatic methyl carbon is the most shielded carbon and will appear at the highest field (lowest ppm value), generally between 20-30 ppm. libretexts.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons (C1-C6) | ~110 - 150 |

| Carbonyl Carbon (-C=O) | ~165 - 175 |

| Methyl Carbon (-CH₃) | ~20 - 30 |

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in assigning the aromatic protons by showing cross-peaks between adjacent protons on the benzene ring (e.g., between H-3 and H-4, and between H-4 and the proton at C-6 if applicable).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct, one-bond correlations between protons and the carbons to which they are attached. columbia.edu This technique would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the aliphatic methyl proton signal to the methyl carbon signal.

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their solid, crystalline form. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR spectra are sensitive to the local environment and packing in the crystal lattice. This makes SSNMR particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govresearchgate.net

Different polymorphs of this compound would have distinct crystal packing and intermolecular interactions. These differences would manifest as variations in the ¹³C chemical shifts in their SSNMR spectra. Therefore, SSNMR can be used to:

Identify and distinguish between different crystalline forms.

Detect the presence of minor polymorphic impurities within a bulk sample. nih.gov

Provide insights into molecular conformation and packing arrangements within the crystal lattice.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact molecular formula from the measured mass.

For this compound, the molecular formula is C₈H₁₀N₂O₄S. cas.orgchemicalbook.com HRMS can distinguish the exact mass of this compound from other compounds that might have the same nominal mass but a different elemental composition. The experimentally determined monoisotopic mass is compared to the theoretically calculated mass to confirm the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂O₄S |

| Calculated Monoisotopic Mass | 230.03612 Da |

| Expected HRMS Result | 230.0361 ± error (e.g., 5 ppm) |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them in the gas phase and analyzing the resulting product ions. For this compound (molecular weight: 230.24 g/mol ), collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 231) can be expected to yield a series of characteristic fragment ions, providing insights into its molecular structure.

The fragmentation pathways for sulfonamides are well-documented and typically involve cleavage of the sulfonamide bonds and rearrangements. researchgate.netnih.gov For this compound, the primary fragmentation events are predicted to be:

Loss of Sulfur Dioxide (SO₂): A common fragmentation pathway for aromatic sulfonamides is the neutral loss of SO₂ (64 Da). nih.gov This rearrangement process would result in a significant fragment ion at m/z 167.

Cleavage of the C-S Bond: Fission of the bond between the benzene ring and the sulfur atom can lead to the formation of an ion corresponding to the acetylated aminophenyl group.

Fragmentation of the Acetamido Group: The acetamido group (-NHCOCH₃) can undergo fragmentation. A characteristic loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the precursor or a fragment ion is a common pathway for N-acetylated compounds. researchgate.net

Amine Group Involvement: The primary amine and the amide nitrogen can influence fragmentation through protonation and subsequent charge-driven bond cleavages.

Based on these principles, a plausible fragmentation pathway for protonated this compound is proposed in the table below.

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure/Identity of Product Ion |

| 231 | SO₂ | 167 | [C₈H₁₁N₂O]⁺ |

| 231 | H₂O | 213 | [C₈H₉N₂O₃S]⁺ |

| 231 | SO₃ | 151 | [C₈H₁₁N₂O]⁺ |

| 167 | CH₂CO (Ketene) | 125 | [C₆H₉N₂]⁺ |

This table presents predicted fragmentation data based on established principles for sulfonamide compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is an indispensable tool for the analysis of polar, thermally labile molecules like this compound. This soft ionization technique allows the compound to be transferred from a liquid phase to the gas phase as intact, charged ions with minimal fragmentation. nih.gov

Due to the presence of both an acidic sulfonic acid group and basic amino groups, the compound can be analyzed in either positive or negative ion mode.

Positive Ion Mode: In this mode, the molecule readily accepts a proton to form the pseudomolecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 231. This is often facilitated by adding a small amount of acid (e.g., formic acid) to the mobile phase in liquid chromatography-mass spectrometry (LC-MS) setups. shimadzu.com

Negative Ion Mode: In this mode, the highly acidic sulfonic acid group can easily deprotonate to form the [M-H]⁻ ion at m/z 229. This is typically achieved by using a basic mobile phase or additive (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide).

ESI-MS is particularly valuable when coupled with high-performance liquid chromatography (HPLC), as it allows for the separation of this compound from complex mixtures before its sensitive and specific detection by the mass spectrometer. capes.gov.br This approach is crucial for purity assessment and metabolite identification.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its constituent amine, amide, sulfonic acid, and aromatic moieties.

The interpretation of the spectrum is based on the vibrational frequencies of specific bonds. Key absorption bands for the compound can be assigned as follows:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H Stretching | Primary Amine (-NH₂) and Amide (N-H) |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| ~1660 | C=O Stretching (Amide I) | Acetamido (-NHCOCH₃) |

| ~1550 | N-H Bending (Amide II) | Acetamido (-NHCOCH₃) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| ~1200 and ~1040 | S=O Asymmetric & Symmetric Stretching | Sulfonic Acid (-SO₃H) |

| 900 - 675 | C-H Out-of-Plane Bending | Substituted Benzene Ring |

Data is compiled from typical ranges for functional groups and spectra of analogous compounds like sulfanilic acid and other N-acetylated aromatic amines. journalijar.comresearchgate.netchemicalbook.com

These distinct peaks confirm the presence of all the expected functional groups, making FTIR an excellent tool for the qualitative identification and structural confirmation of this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that serves as a powerful complement to FTIR. It detects molecular vibrations based on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

For this compound, a Raman spectrum would provide a unique molecular fingerprint. Key expected features would include:

Aromatic Ring Vibrations: Strong signals corresponding to the C=C stretching modes of the benzene ring would be prominent, typically in the 1600-1500 cm⁻¹ region. The ring breathing mode, a highly characteristic and often intense peak, would also be observable around 1000 cm⁻¹.

Sulfonic Acid Group: The symmetric stretch of the S=O bonds in the sulfonate group (-SO₃⁻) would produce a distinct Raman signal.

Aliphatic C-H Vibrations: The C-H stretching and bending modes of the methyl group in the acetamido function would also be visible.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state.

The primary chromophore in this compound is the substituted benzene ring. The presence of the amino (-NH₂), acetamido (-NHCOCH₃), and sulfonic acid (-SO₃H) groups on the ring significantly influences its electronic properties and absorption spectrum. These substituents, particularly the electron-donating amino and acetamido groups, act as auxochromes, which modify the absorption intensity and wavelength of the chromophore.

The expected electronic transitions for this compound are:

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring. They are typically high-intensity and are responsible for the main absorption bands in the UV region. For substituted benzenes, these bands are often observed around 200-280 nm. academie-sciences.fr

n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital of the aromatic ring. These absorptions usually occur at longer wavelengths than π → π* transitions and may be observed as a shoulder on the main absorption peak.

Quantitative Analysis Using UV-Vis Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used analytical technique for the quantitative determination of compounds that absorb light in the UV-Vis spectrum. Aromatic compounds, such as this compound, possess chromophores that absorb UV radiation, making this method suitable for their quantification. The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For this compound, the presence of the substituted benzene ring results in characteristic UV absorbance peaks. Quantitative analysis involves measuring the absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption of the analyte. This ensures maximum sensitivity and minimizes potential interference. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. While specific UV-Vis spectral data for this compound is not extensively detailed in readily available literature, the methodology remains a standard approach for its quantification in quality control and research settings. pnrjournal.com The technique is valued for its simplicity, speed, and cost-effectiveness. iajps.comazom.com

Table 1: Generalized Procedure for Quantitative UV-Vis Analysis

| Step | Action | Purpose |

|---|---|---|

| 1 | Solvent Selection | Dissolve the compound in a solvent that is transparent in the wavelength range of interest (e.g., deionized water, methanol). |

| 2 | Determine λmax | Scan a dilute solution of the compound across the UV spectrum (typically 200-400 nm) to find the wavelength of maximum absorbance. |

| 3 | Prepare Standards | Create a series of solutions with known concentrations of the compound. |

| 4 | Generate Calibration Curve | Measure the absorbance of each standard solution at the predetermined λmax and plot absorbance versus concentration. |

| 5 | Measure Sample | Prepare the unknown sample in the same solvent and measure its absorbance at λmax. |

| 6 | Calculate Concentration | Determine the concentration of the unknown sample using its absorbance value and the linear regression equation from the calibration curve. |

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a crystalline solid like this compound, XRD provides definitive information about its solid-state properties, including the arrangement of atoms in the crystal lattice, unit cell dimensions, and the presence of different crystalline forms, known as polymorphs.

The technique involves directing a beam of X-rays onto a sample and measuring the scattering pattern of the diffracted rays. The resulting diffraction pattern is unique to a specific crystalline structure, acting as a "fingerprint" for the compound. This data allows for the elucidation of the three-dimensional structure of the molecule, including bond lengths and angles. nih.gov

Furthermore, XRD is crucial for studying polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physical properties. Different polymorphs can exhibit variations in solubility, stability, and melting point, which are critical parameters in industrial and pharmaceutical applications. By analyzing the XRD patterns, researchers can identify and differentiate between various polymorphs of this compound, ensuring the consistency and quality of the material. While specific crystal structure data for this compound is not widely published, the application of XRD remains the definitive method for its solid-state characterization. mdpi.comresearchgate.net

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are employed to assess its purity, analyze it within complex mixtures, and monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is the most prominent chromatographic technique for the analysis of non-volatile and polar compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. The separation is typically achieved using a reversed-phase column (e.g., C18) where the compound is eluted with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

Diverse detection methods can be coupled with HPLC to provide comprehensive analytical information:

UV Detection: A standard HPLC detector that measures the absorbance of the eluate at a specific wavelength. chromatographyonline.com It is suitable for routine purity checks and quantification due to the compound's UV-absorbing aromatic structure.

Photodiode Array (PDA) Detection: A PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram. This provides additional information for peak identification and purity assessment by comparing the spectra of eluted peaks with that of a reference standard. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific and sensitive detection. researchgate.net MS detection is invaluable for identifying impurities and degradation products by providing molecular weight and structural information, even at trace levels. researchgate.netnih.gov

Table 2: Representative HPLC Conditions for Analysis of Aromatic Amines and Sulfonic Acids

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., ammonium acetate, phosphate) and organic solvent (e.g., acetonitrile, methanol). researchgate.net |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 254 nm), PDA (e.g., 200-400 nm scan), or MS (e.g., Electrospray Ionization - ESI) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively for monitoring the progress of chemical reactions. thieme.deresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the desired product over time.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in an appropriate solvent system. The separated spots are visualized, often under UV light. The progress of the reaction is determined by the disappearance of the reactant spots and the appearance and intensification of the product spot. ictsl.net The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a key parameter for identifying the different components on the plate. aga-analytical.com.plresearchgate.netwisc.edu

Table 3: General TLC Procedure for Reaction Monitoring

| Step | Action |

|---|---|

| 1. Spotting | Apply small spots of the starting material(s) and the reaction mixture onto the baseline of a TLC plate. |

| 2. Development | Place the plate in a sealed chamber containing a suitable mobile phase (eluent). |

| 3. Visualization | After the solvent front nears the top, remove the plate, mark the solvent front, and dry it. Visualize the spots under UV light (254 nm) or by using a chemical staining agent (e.g., ninhydrin (B49086) for amino groups). nih.gov |

| 4. Interpretation | Compare the Rf values of the spots from the reaction mixture with those of the starting materials to assess the reaction's progress. |

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible due to its high polarity and low volatility, stemming from the presence of the sulfonic acid and amine functional groups. To make the compound amenable to GC analysis, a derivatization step is required to convert it into a more volatile and thermally stable form.

Common derivatization techniques include:

Silylation: This process replaces the active hydrogen atoms in the sulfonic acid, amine, and amide groups with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used for this purpose. usra.edugcms.cz

Pyrolysis-GC-MS (Py-GC-MS): This alternative technique involves thermally degrading the sample in an inert atmosphere before the fragments are introduced into the GC-MS system. pnnl.gov For sulfonated aromatic amines, pyrolysis at high temperatures (e.g., 500 °C) can cleave the molecule into characteristic, volatile fragments that can be identified by MS, providing structural information about the original compound. nih.govresearchgate.netscribd.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) present in a compound. This experimental data is used to determine the empirical formula of a newly synthesized substance, which is the simplest whole-number ratio of atoms in the molecule. davidson.edu

For this compound, the molecular formula is C₈H₁₀N₂O₄S. The theoretical elemental composition can be calculated from its molecular formula and the atomic weights of its constituent elements. The experimentally determined percentages from an elemental analyzer are then compared with these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the compound's elemental composition and helps confirm its identity and purity.

Table 4: Theoretical Elemental Composition of this compound (C₈H₁₀N₂O₄S)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 41.73% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 4.38% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.17% |

| Oxygen | O | 16.00 | 4 | 64.00 | 27.80% |

| Sulfur | S | 32.07 | 1 | 32.07 | 13.93% |

| Total | | | | 230.25 | 100.00% |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic distribution and energy of the molecule, providing insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6–311 G(d,p), to optimize the molecular structure in the gas phase. nih.gov This optimization yields key geometrical parameters, including bond lengths and angles.

Once the geometry is optimized, DFT calculations can determine various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO − EHOMO) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

Furthermore, DFT is used to calculate harmonic vibrational frequencies. nih.gov These theoretical frequencies correspond to the fundamental modes of vibration within the molecule and can be correlated with experimental infrared (IR) and Raman spectra. researchgate.net Analysis of these frequencies helps in the assignment of spectral bands to specific molecular motions, such as stretching and bending of functional groups. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for 2-Acetamido-5-aminobenzenesulfonic acid This table presents expected values based on typical DFT calculations for similar aromatic compounds. Actual values would require specific computation for this molecule.

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.9 eV |

| Dipole Moment (μ) | Measure of molecular polarity | 5.2 Debye |

| C-S Bond Length | Distance between Carbon and Sulfur atoms in the sulfonate group | 1.78 Å |

| N-C (Amide) Bond Length | Distance between Nitrogen and Carbonyl Carbon in the acetamido group | 1.37 Å |

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods can provide a highly accurate description of electronic structure, though often at a greater computational cost than DFT. researchgate.net Techniques such as the second-order polarization propagator approximation (SOPPA) can be used to calculate electronic excitation energies with good agreement with experimental values. researchgate.net

These high-level calculations are particularly valuable for characterizing the electronic spectrum of molecules. They can accurately predict the energies of electronic transitions, such as the low-energy n → π* and high-energy π → π* transitions that are fundamental to a molecule's UV-Visible absorption profile. researchgate.net For complex systems like this compound, combining ab initio calculations with DFT and molecular dynamics simulations can provide a comprehensive understanding of its electronic properties. semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. These simulations provide detailed information about conformational changes and intermolecular interactions that are inaccessible through static quantum chemical calculations.

The flexibility of this compound is determined by the rotation around its single bonds, particularly the C-N bond of the acetamido group and the C-S bond of the sulfonic acid group. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. This can be achieved by performing a potential energy scan (PES), where selected dihedral angles are systematically varied to map the energy landscape and locate low-energy conformers. nih.gov

MD simulations are a primary tool for investigating how molecules interact with each other and their environment. dovepress.com For this compound, the presence of multiple functional groups—sulfonic acid, amino, and acetamido—allows for a variety of intermolecular interactions. These include hydrogen bonds, π-π stacking between aromatic rings, and electrostatic interactions. researchgate.netnih.gov

Simulations of multiple molecules in a solvent box can reveal their tendency to self-assemble or aggregate. mdpi.comresearchgate.net The aggregation behavior is influenced by factors such as molecular structure, concentration, and the nature of the solvent. mdpi.com By analyzing the simulation trajectories, it is possible to characterize the size, structure, and stability of aggregates, which is crucial for understanding the solution-state properties of the compound. nih.govnih.gov

Table 2: Potential Intermolecular Interactions for this compound

| Interaction Type | Participating Functional Groups | Description |

|---|---|---|

| Hydrogen Bonding | -SO3H, -NH2, -NHCOCH3 | Strong directional interactions where a hydrogen atom is shared between electronegative atoms (O, N). |

| π-π Stacking | Benzene (B151609) Ring | Non-covalent interaction between aromatic rings, contributing to molecular stacking. |

| Electrostatic Interactions | -SO3- (ionized), -NH3+ (protonated) | Attractive or repulsive forces between charged or partially charged groups. |

| Hydrophobic Interactions | Benzene Ring, Methyl Group | Tendency of nonpolar groups to associate in an aqueous environment. |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) from Computational Models

Computational models are extensively used to predict spectroscopic parameters, which aids in the interpretation of experimental data.

IR Spectroscopy: As mentioned, DFT calculations can predict the vibrational frequencies of a molecule. nih.gov The resulting set of frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This computed spectrum is a valuable tool for assigning the absorption bands observed in an experimental FT-IR spectrum to specific vibrational modes of the molecule. nih.gov

UV-Vis Spectroscopy: The prediction of UV-Vis spectra is typically accomplished using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of peaks in a UV-Vis spectrum. mdpi.com Additionally, machine learning models are emerging as powerful tools for rapidly and accurately predicting UV-Vis spectra from molecular structures alone. nih.govnih.govmdpi.com